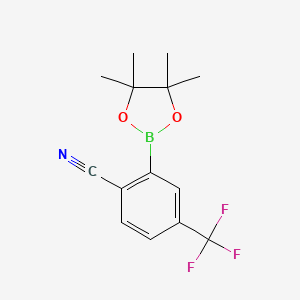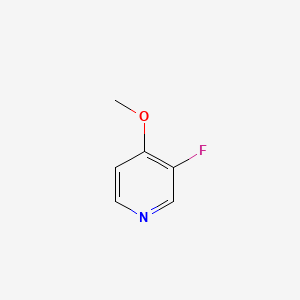
4-(2-(メチルチオ)ピリミジン-4-イル)-1H-ピラゾール-5-アミン
概要
説明
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H9N5S and its molecular weight is 207.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌剤用途
ピリミジン誘導体は、「4-(2-(メチルチオ)ピリミジン-4-イル)-1H-ピラゾール-5-アミン」を含む、その高い構造的多様性のために治療分野で広く応用されています . それらは抗癌特性を示すことが報告されています . 例えば、イマチニブ、ダサチニブ、ニロチニブはピリミジン系薬であり、白血病の確立された治療法です .
抗菌剤用途
ピリミジン誘導体は抗菌特性を示すことが報告されています . それらは様々な細菌感染症の治療に使用することができます .
抗真菌剤用途
ピリミジン誘導体は抗真菌特性を持つことも報告されています . それらは様々な真菌感染症の治療に使用することができます .
抗寄生虫剤用途
ピリミジン誘導体は抗寄生虫特性を示すことが報告されています . それらは様々な寄生虫感染症の治療に使用することができます .
利尿剤用途
ピリミジン誘導体は利尿特性を示すことが報告されています . それらは体液貯留に関連する様々な状態の治療に使用することができます .
抗腫瘍用途
ピリミジン誘導体は抗腫瘍特性を示すことが報告されています . それらは様々な種類の腫瘍の治療に使用することができます .
抗フィラリア用途
ピリミジン誘導体は抗フィラリア特性を示すことが報告されています . それらは様々なフィラリア感染症の治療に使用することができます .
DNAトポイソメラーゼII阻害剤用途
ピリミジン誘導体はDNAトポイソメラーゼII阻害特性を示すことが報告されています . それらはDNA複製に関連する様々な状態の治療に使用することができます .
生化学分析
Biochemical Properties
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are essential enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism . This compound interacts with specific protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways. The nature of these interactions involves binding to the active site of the kinases, preventing the transfer of phosphate groups from ATP to target proteins .
Cellular Effects
The effects of 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, this compound can alter the phosphorylation status of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, it has been observed to affect gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of protein kinases, inhibiting their catalytic activity. This inhibition can lead to a cascade of effects, including the suppression of downstream signaling pathways and alterations in gene expression . The compound may also interact with other biomolecules, such as transcription factors, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of protein kinases and prolonged effects on cellular function . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits protein kinases without causing significant toxicity . At higher doses, it may induce adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects, and exceeding this threshold can lead to toxicity .
Metabolic Pathways
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may undergo biotransformation, resulting in the formation of metabolites that can either retain or lose biological activity . These metabolic pathways can influence the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The distribution of the compound can influence its biological activity and potential side effects .
Subcellular Localization
The subcellular localization of 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can determine its interactions with target biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H3,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMUSJKDGYJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728136 | |
| Record name | 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956722-10-4 | |
| Record name | 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)
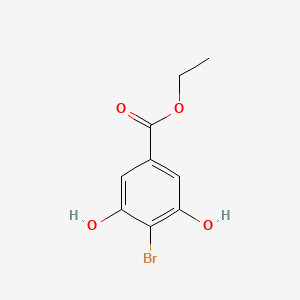

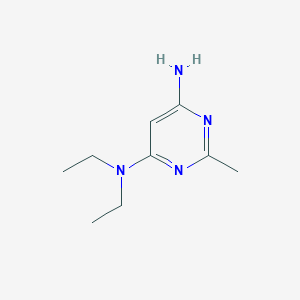
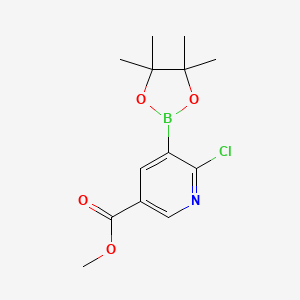
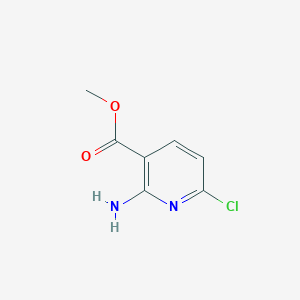


![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)
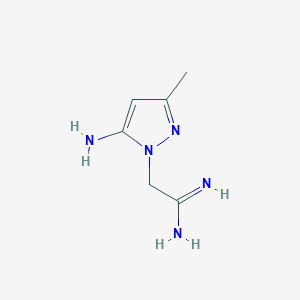
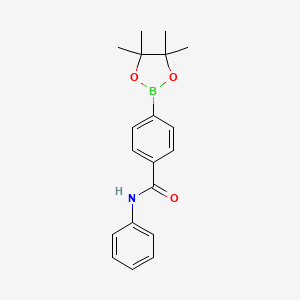
![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)
